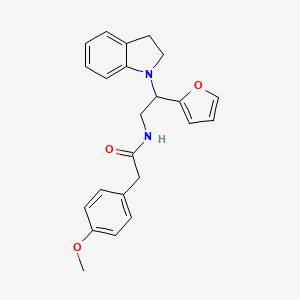

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Description

N-(2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a structurally complex acetamide derivative characterized by three key moieties:

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-27-19-10-8-17(9-11-19)15-23(26)24-16-21(22-7-4-14-28-22)25-13-12-18-5-2-3-6-20(18)25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFSOTCOLJBRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Indoline attachment: The indoline moiety can be introduced via nucleophilic substitution or coupling reactions.

Acetamide formation: The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid or its derivatives under conditions such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrate its ability to inhibit cancer cell proliferation, induce apoptosis, and disrupt cell cycle progression.

Case Study: Inhibition of Tumor Growth

A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxic effects. For instance, in MCF-7 breast cancer cells, it was found to:

- Induce apoptosis effectively.

- Inhibit cell migration.

- Suppress DNA fragmentation leading to reduced tumor growth.

The compound's mechanism of action appears to involve dual inhibition of specific protein targets, similar to other known anticancer agents .

Antiviral Properties

The compound has also shown promise as an antiviral agent. Research indicates that it can inhibit the replication of several viruses, including those responsible for hepatitis and influenza.

Case Study: Antiviral Efficacy

In vitro studies demonstrated that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide effectively inhibited the multiplication of viruses such as:

- Hepatitis C virus (HCV)

- Influenza A and B viruses

The compound's effectiveness was assessed through various assays, showing significant reductions in viral load at low micromolar concentrations .

Antioxidant Activity

Another important application of this compound is its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Data on Antioxidant Effects

Research has shown that the compound exhibits strong free radical scavenging activity. In assays measuring the ability to neutralize reactive oxygen species (ROS), it demonstrated a high degree of efficacy compared to standard antioxidant agents. The results suggest that it could be beneficial in developing supplements or therapeutic agents aimed at reducing oxidative damage .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related acetamide derivatives, focusing on substituent effects and pharmacological outcomes.

Table 1: Structural and Pharmacological Comparison

Key Observations

Role of the 4-Methoxyphenyl Group :

- Present in all compared compounds, this group enhances bioavailability and binding affinity. For example, in compound 3a, it contributes to α-glucosidase inhibition (IC50 = 69 µM) and hypoglycemic effects .

Heterocyclic Substituents :

- Indolin-1-yl : The target compound’s indoline moiety may confer kinase or GPCR selectivity, similar to indole-containing drugs like sunitinib .

- Furan-2-yl : Found in both the target and ’s compound, furan improves metabolic stability but may reduce solubility compared to bulkier groups like naphthalen-1-yl .

Pharmacological Outcomes: Hypoglycemic Activity: Derivatives with 4-methoxyphenyl (e.g., 3a, 3b, 3c) show dose-dependent blood sugar reduction (17.5–25.1% in rat models) . The target compound’s indolinyl group could amplify this effect via receptor-specific interactions. Anticancer Potential: Compounds with sulfonylquinazoline substituents () exhibit IC50 values < 10 µM against cancer cell lines, suggesting the target’s furan-indoline combination may similarly target proliferative pathways .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The key components include:

- Furan ring : Known for its reactivity and ability to form various derivatives.

- Indoline moiety : Provides structural stability and potential interactions with biological targets.

- Methoxyphenyl group : Influences solubility and receptor binding.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Minimum Inhibitory Concentration (MIC)

The compound has shown promising results in inhibiting bacterial growth. Table 1 summarizes the MIC values against common pathogens:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.625 | |

| Escherichia coli | 31.25 | |

| Pseudomonas aeruginosa | 62.5 |

These results indicate that the compound exhibits significant bactericidal activity, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized to involve:

- Inhibition of protein synthesis : Similar compounds have been shown to disrupt ribosomal function, leading to impaired bacterial growth.

- Disruption of biofilm formation : The compound has demonstrated efficacy in reducing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions can lead to enhanced potency:

- Furan ring substitutions : Altering substituents on the furan ring can improve interaction with target proteins.

- Indoline modifications : Variations in the indoline structure may affect solubility and receptor affinity.

- Methoxy group variations : Changing the methoxy group to other substituents can modulate the compound's pharmacokinetic properties.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- A study demonstrated that derivatives with similar structures exhibited significant antibacterial effects with MIC values comparable to standard antibiotics like ciprofloxacin .

- Another investigation reported that compounds containing furan and indole moieties showed enhanced antiviral activity against SARS-CoV-2, suggesting a broader therapeutic potential for this class of compounds .

Q & A

Q. What are the key considerations for designing a synthesis route for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide?

Synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling 2-(4-methoxyphenyl)acetic acid with a furan-indolin-ethylamine intermediate using carbodiimide reagents (e.g., EDC/HOBt) to ensure regioselectivity .

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during indoline ring formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction yields, while catalysts like DMAP enhance acylation efficiency .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of furan (δ 6.2–7.4 ppm), indoline (δ 3.1–4.3 ppm for CH₂ groups), and methoxy protons (δ 3.8 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 421.19) and rule out impurities .

- X-ray crystallography : For resolving stereochemistry at the indolin-1-yl ethyl center, if crystallizable .

Q. What in vitro assays are suitable for preliminary biological screening?

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) at concentrations 1–100 µM, with IC₅₀ calculations .

- Enzyme inhibition studies : Evaluate activity against kinases (e.g., EGFR) using fluorescence-based assays, given the compound’s acetamide moiety’s potential ATP-binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar acetamides?

- Meta-analysis : Compare IC₅₀ values across studies (e.g., notes IC₅₀ variability for acetamides against HCT-116 vs. PC-3 cells).

- Structural-activity relationship (SAR) : Modify substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

- Dose-response validation : Replicate assays under standardized conditions (e.g., 72-hour exposure, 10% FBS) to minimize protocol-driven discrepancies .

Q. What computational methods support mechanistic hypotheses for this compound’s bioactivity?

- Molecular docking : Use AutoDock Vina to model interactions with β-amyloid (for neurodegenerative applications) or cyclooxygenase-2 (anti-inflammatory targets) .

- ADMET prediction : Tools like SwissADME assess logP (~3.5) and blood-brain barrier permeability, critical for CNS-targeted studies .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Forced degradation studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours.

- HPLC monitoring : Detect degradation products (e.g., hydrolysis of the acetamide bond at acidic pH) .

- Storage recommendations : Lyophilized form at -20°C in argon to prevent oxidation of the furan ring .

Methodological Recommendations

- Synthetic challenges : Optimize reaction time (12–24 hours) and temperature (60–80°C) to balance yield (60–75%) and purity .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

- Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate electronic properties (HOMO/LUMO) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.